(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL
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Overview
Description
®-2-Bromo-1-(3-fluorophenyl)ethanol is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to an ethyl chain, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-fluorophenyl)ethanol typically involves the enantioselective reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-bromo-1-(3-fluorophenyl)ethanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction conditions often include mild temperatures and the use of co-solvents to enhance the solubility of the substrates .
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-1-(3-fluorophenyl)ethanol can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of biocatalysts in large-scale production is advantageous due to their high stereoselectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
®-2-Bromo-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biocatalysis, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to the corresponding alcohol. The molecular pathways involved include the transfer of hydride ions and the formation of enzyme-substrate complexes .
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluorophenyl)ethanol: Similar in structure but lacks the bromine atom.
®-1-(3-Fluorophenyl)ethanamine: Contains an amine group instead of a hydroxyl group.
®-1-(3-Fluorophenyl)ethanone: The ketone analog of the compound
Uniqueness
®-2-Bromo-1-(3-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of complex molecules and chiral compounds .
Properties
Molecular Formula |
C8H8BrFO |
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Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
DEDQEPMGJUPGHH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CBr)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CBr)O |
Origin of Product |
United States |
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